N-Metil-2-(piridin-3-IL)etanamina

Descripción general

Descripción

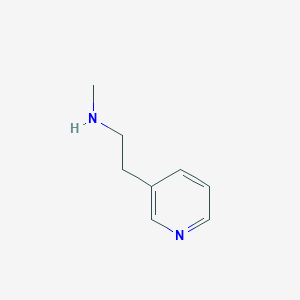

N-Methyl-2-(pyridin-3-yl)ethanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, featuring a methyl group attached to the nitrogen atom and an ethylamine chain at the 3-position of the pyridine ring

Aplicaciones Científicas De Investigación

N-Methyl-2-(pyridin-3-yl)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

N-Methyl-2-(pyridin-3-YL)ethanamine, also known as Betahistine, primarily affects the histaminergic system . It acts as a partial agonist of the H1 histamine receptor and as an antagonist of the H3 histamine receptor . These receptors play a crucial role in the regulation of various physiological functions, including neurotransmission, immune response, and gastric acid secretion .

Mode of Action

Betahistine interacts with its targets (H1 and H3 histamine receptors) by binding to these receptors, thereby modulating their activity . As a partial agonist of the H1 receptor, it enhances the activity of this receptor to a certain extent . On the other hand, as an antagonist of the H3 receptor, it inhibits the activity of this receptor, leading to increased release of histamine and other neurotransmitters .

Biochemical Pathways

The interaction of Betahistine with histamine receptors affects several biochemical pathways. For instance, it can increase blood flow in the brain, especially in the inner ear, both cochlear and vestibular parts . This can facilitate vestibular compensation and help in the treatment of conditions like vertigo and Menière’s syndrome .

Pharmacokinetics

The compound’s solubility, molecular weight, and other physicochemical properties can also impact its pharmacokinetics .

Result of Action

The molecular and cellular effects of N-Methyl-2-(pyridin-3-YL)ethanamine’s action include increased neuronal excitation in areas like the vestibular nuclei, due to its antagonistic effect on the H3 receptor . This can lead to improved symptoms in conditions like vertigo and Menière’s syndrome .

Action Environment

The action, efficacy, and stability of N-Methyl-2-(pyridin-3-YL)ethanamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methyl-2-(pyridin-3-yl)ethanamine can be synthesized through several methods. One common approach involves the alkylation of 3-pyridineethanamine with methyl iodide under basic conditions. The reaction typically proceeds as follows:

- Dissolve 3-pyridineethanamine in a suitable solvent, such as ethanol.

- Add a base, such as sodium hydroxide, to the solution.

- Slowly add methyl iodide to the mixture while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Isolate the product by filtration and purify it using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-Methyl-2-(pyridin-3-yl)ethanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-2-(pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-methyl-3-pyridinecarboxaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield N-methyl-3-pyridineethanol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.

Major Products

Oxidation: N-methyl-3-pyridinecarboxaldehyde.

Reduction: N-methyl-3-pyridineethanol.

Substitution: Products depend on the nucleophile used in the reaction.

Comparación Con Compuestos Similares

Similar Compounds

- N-Methyl-2-(pyridin-2-yl)ethanamine

- N-Methyl-2-(pyridin-4-yl)ethanamine

- N-Methyl-3-pyridinecarboxamide

Uniqueness

N-Methyl-2-(pyridin-3-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties and applications, making it valuable for targeted research and development efforts.

Actividad Biológica

N-Methyl-2-(pyridin-3-YL)ethanamine, also known as Betahistine, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its interactions with neurotransmitter systems. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₉H₁₂N₂

- Molecular Weight : 136.19 g/mol

- CAS Number : 19690-13-2

The compound features a pyridine ring substituted with a methyl group and an ethanamine moiety, which contributes to its biological activity and ability to cross the blood-brain barrier effectively.

Target Receptors

N-Methyl-2-(pyridin-3-YL)ethanamine primarily interacts with the H1 and H3 histamine receptors :

- H1 Receptors : Activation leads to increased blood flow in the brain and modulation of neurotransmitter release.

- H3 Receptors : Acts as an antagonist, enhancing neuronal excitation in areas such as the vestibular nuclei, which is crucial for balance and spatial orientation.

Biochemical Pathways

The interaction with histamine receptors affects various biochemical pathways, including:

- Modulation of neurotransmitter levels (serotonin and dopamine).

- Influence on mood regulation and potential implications for treating neurological disorders.

Neuropharmacology

Research indicates that N-Methyl-2-(pyridin-3-YL)ethanamine may have therapeutic potential in treating:

- Mood Disorders : Its influence on serotonin and dopamine pathways suggests efficacy in managing conditions like depression and anxiety.

- Vestibular Disorders : Its vasodilatory effects can be beneficial for conditions such as Ménière's disease, where inner ear fluid balance is disrupted.

Case Studies

Several studies have highlighted the compound's efficacy:

- Study on Mood Regulation :

- Vestibular Function Improvement :

- Research indicated that Betahistine significantly reduced vertigo episodes in patients with vestibular disorders, supporting its use in clinical settings.

Comparative Biological Activity

To better understand the biological activity of N-Methyl-2-(pyridin-3-YL)ethanamine, a comparison with similar compounds is useful:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| N-Methyl-2-(pyridin-3-YL)ethanamine | 19690-13-2 | Neuroactive; mood regulation |

| 2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine | 2172508-47-1 | Antidepressant |

| N-Methyl-N-(pyrrolo[2,3-b]pyridin) ethanamine | 1189798–99–9 | Neuroactive |

This table illustrates the diversity of biological activities among structurally related compounds, emphasizing the unique role of N-Methyl-2-(pyridin-3-YL)ethanamine in neuropharmacology.

Propiedades

IUPAC Name |

N-methyl-2-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-6-4-8-3-2-5-10-7-8/h2-3,5,7,9H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRUEUNOCVALAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408909 | |

| Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19690-13-2 | |

| Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.